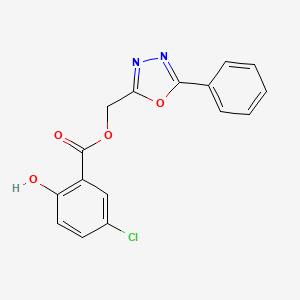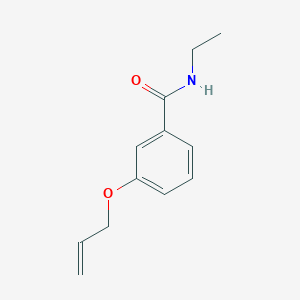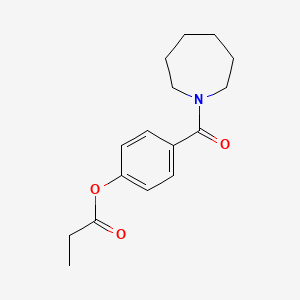
1-(4-chloro-2-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine
Übersicht
Beschreibung
1-(4-chloro-2-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamine derivatives. TCB-2 is a research chemical that is primarily used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
1-(4-chloro-2-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine acts as a partial agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. This compound binds to the receptor and activates it, leading to the activation of downstream signaling pathways that regulate various physiological and biochemical processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. This compound has been shown to induce visual hallucinations, altered perception of time, and changes in thought processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chloro-2-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine in scientific research is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the receptor's function and potential therapeutic applications. However, one of the main limitations of using this compound is its potential toxicity and the lack of long-term safety data.
Zukünftige Richtungen
There are several potential future directions for the scientific research on 1-(4-chloro-2-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine, including:
1. Further studies on the mechanism of action of this compound and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
2. Development of more selective and potent analogs of this compound that can be used as research tools and potential therapeutic agents.
3. Studies on the long-term safety and toxicity of this compound and its analogs.
4. Studies on the potential interactions of this compound with other drugs and medications.
5. Studies on the effects of this compound on other serotonin receptors and their potential therapeutic applications.
In conclusion, this compound is a synthetic compound that is primarily used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While this compound has shown promise as a research tool and potential therapeutic agent, further studies are needed to fully understand its effects and potential applications.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-2-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine has been primarily used in scientific research to study its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. This compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception.
Eigenschaften
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6/c1-4-31-20-13-16(14-21(32-5-2)22(20)33-6-3)23(28)26-11-9-25(10-12-26)18-8-7-17(24)15-19(18)27(29)30/h7-8,13-15H,4-6,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEMPUHATRJHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4405050.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4405066.png)

![1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperidine hydrochloride](/img/structure/B4405074.png)
![3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405080.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide](/img/structure/B4405086.png)
![N-[4-(aminocarbonyl)phenyl]-4-isobutoxybenzamide](/img/structure/B4405102.png)

![N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4405121.png)

![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4405134.png)
